Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Catalog No.
S8235098
CAS No.
M.F
C12H11BrClN3O2
M. Wt
344.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3...

Product Name

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

IUPAC Name

ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate

Molecular Formula

C12H11BrClN3O2

Molecular Weight

344.59 g/mol

InChI

InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-5-3-7(14)4-6-8/h3-6H,2,15H2,1H3

InChI Key

UKHJMOMXJBGGAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)Cl

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a pyrazole ring that is substituted with an amino group, a bromine atom, and a 4-chlorophenyl group. The presence of the ethyl ester functional group enhances its solubility and bioavailability, making it a candidate for various pharmaceutical applications. Its molecular formula is C12H11BrClN3O2C_{12}H_{11}BrClN_3O_2, and it has a molecular weight of approximately 344.59 g/mol .

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The bromo and chlorophenyl groups can be reduced under specific conditions.
  • Substitution: The bromo group can undergo nucleophilic substitution with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions .

Research indicates that Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate exhibits significant biological activity, particularly as a bradykinin B1 receptor antagonist. This activity suggests potential therapeutic applications in treating conditions related to pain and inflammation, as bradykinin is known to mediate these processes in mammals. Additionally, derivatives of this compound have shown promise in managing diseases such as septic shock and other inflammatory disorders.

The synthesis of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylic acid with ethylamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production may involve similar synthetic routes but optimized for yield and purity using continuous flow reactors and advanced purification techniques like crystallization or chromatography .

Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate has several applications in various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Medicine: Explored for use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
  • Industry: Utilized in developing new materials with specific electronic or optical properties .

Interaction studies involving Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate typically assess its binding affinity and efficacy at bradykinin B1 receptors. These studies help elucidate its mechanism of action and potential therapeutic effects, providing insights into dosage and formulation strategies for clinical applications. Understanding these interactions is crucial for optimizing its use in therapeutic settings.

Several compounds share structural features with Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate. Notable examples include:

Compound NameStructural FeaturesBiological Activity
4-Bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acidSimilar pyrazole core; additional benzoyl groupBradykinin B1 receptor antagonist
3-(2-Chlorobenzoylamino)-4-fluoro-N-[2-(4-methylpiperidin-1-yl)ethyl]-1H-pyrazoleFluorine substitution; piperidine moietyPotential analgesic properties
3-[2-Chlorobenzoylamino]-N-[3r]-5-ethyl-4-oxo-2,3-dihydro-1H-benzoxazepinBenzoxazepine structure; altered activity profileAntimicrobial activity

The uniqueness of Ethyl 5-amino-4-bromo-1-(4-chlorophenyl)pyrazole-3-carboxylate lies in its specific combination of functional groups that confer distinct pharmacological properties, particularly its selective antagonism at bradykinin B1 receptors. This specificity may offer advantages over similar compounds that exhibit broader or less targeted activities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

342.97232 g/mol

Monoisotopic Mass

342.97232 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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